molecular formula C11H21FN2 B1485845 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane CAS No. 2166255-72-5

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane

Cat. No.: B1485845
CAS No.: 2166255-72-5
M. Wt: 200.3 g/mol
InChI Key: BJOJDPOBEOJIKV-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane is a chiral compound featuring a fluorinated cyclohexane ring and a diazepane moiety

Preparation Methods

The synthesis of 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane typically involves several key steps:

Chemical Reactions Analysis

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated carbon, using reagents like sodium azide or thiols.

    Major Products: These reactions typically yield products such as alcohols, amines, and substituted derivatives.

Scientific Research Applications

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane has several applications in scientific research:

Comparison with Similar Compounds

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane can be compared to other similar compounds:

Properties

IUPAC Name

1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h10-11,13H,1-9H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOJDPOBEOJIKV-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCCNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
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1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
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1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
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1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Reactant of Route 5
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Reactant of Route 6
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane

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